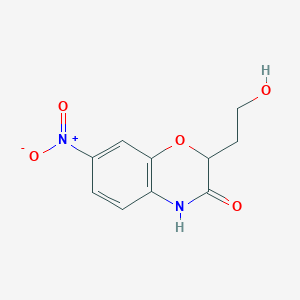

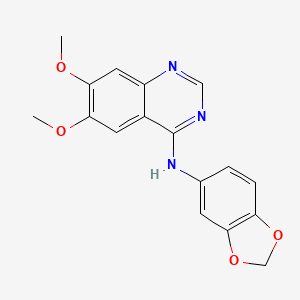

2-(2-hydroxyethyl)-7-nitro-4H-1,4-benzoxazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-hydroxyethyl)-7-nitro-4H-1,4-benzoxazin-3-one, also known as HNEB, is a chemical compound that has gained significant attention in the scientific community due to its various applications in biochemical and physiological research. HNEB is a fluorescent probe that has been used to study protein-protein interactions, enzyme activity, and cellular signaling pathways.

Scientific Research Applications

Allelochemical Properties and Synthesis

- Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, like 2-(2-hydroxyethyl)-7-nitro-4H-1,4-benzoxazin-3-one, are known for interesting biological properties such as phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal effects. These properties are particularly observed in compounds isolated from the Poaceae family plants. The paper by Macias et al. (2006) presents a comprehensive review of the methods used for synthetic obtention of these compounds, highlighting their potential agronomic utility (Macias et al., 2006).

Synthesis and Application as Intermediates

- A study by Nakamura et al. (2003) describes a new method for synthesizing functionalized 4H-1,2-benzoxazine derivatives, demonstrating the potential of these compounds as intermediates in creating functionalized aromatic compounds. This highlights the versatility and potential applications of benzoxazine derivatives in synthetic chemistry (Nakamura et al., 2003).

Bioactivity and Ecological Role

- The bioactivity and ecological role of (2H)-1,4-benzoxazin-3(4H)-one compounds, such as their phytotoxic, antifungal, and antimicrobial effects, are also a topic of interest. Macias et al. (2009) discuss these aspects, including their role in chemical defense mechanisms in plants and their potential application in developing natural herbicide models (Macias et al., 2009).

Catalysis and Synthesis Under Environmentally Friendly Conditions

- Bellachioma et al. (2008) explored the synthesis of benzoxazine compounds under catalyst- and solvent-free conditions, showcasing an environmentally benign approach to creating these compounds. This research demonstrates a commitment to green chemistry principles in the synthesis of benzoxazine derivatives (Bellachioma et al., 2008).

Application in Maize and Quantification Techniques

- Woodward et al. (1979) reported a gas-liquid chromatographic procedure for quantifying benzoxazin-3-ones in maize, reflecting the importance of these compounds in agricultural research and their role in the defense mechanisms of cereal crops (Woodward et al., 1979).

properties

IUPAC Name |

2-(2-hydroxyethyl)-7-nitro-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c13-4-3-8-10(14)11-7-2-1-6(12(15)16)5-9(7)17-8/h1-2,5,8,13H,3-4H2,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMZSIGEYJLZHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC(C(=O)N2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-hydroxyethyl)-7-nitro-4H-1,4-benzoxazin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

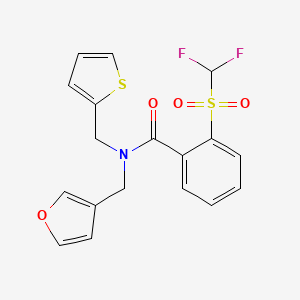

![[4-Methyl-2-(4-morpholinyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2381717.png)

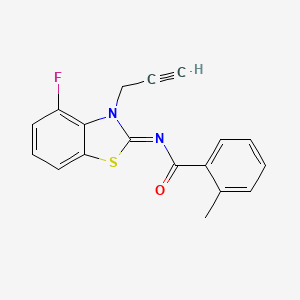

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2381727.png)

![2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile](/img/structure/B2381733.png)

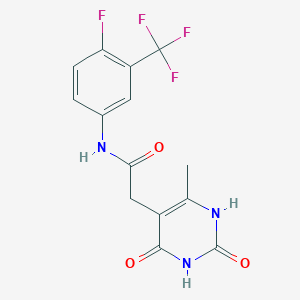

![N1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N4-(propan-2-yl)piperazine-1,4-dicarboxamide](/img/structure/B2381735.png)

![1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2381737.png)

![3-[(Thiolan-3-yl)amino]propan-1-ol](/img/structure/B2381738.png)

![3-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]triazol-1-yl]cyclobutane-1-carboxylic acid](/img/structure/B2381739.png)

![2,4,6-Trimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2381740.png)